5-tert-Butyl (S)-1-(4-Nitrophenyl) 2-(Cbz-amino)pentanedioate
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Overview
Description
Preparation Methods
The preparation of Z-GLU(OTBU)-ONP typically involves an esterification reaction. Glutamic acid is mixed with benzyl alcohol and tert-butyl alcohol in a suitable solvent. An esterification catalyst, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is then added to facilitate the reaction . The reaction is carried out under controlled conditions, and the product is obtained through filtration or extraction processes .
Chemical Reactions Analysis
Z-GLU(OTBU)-ONP undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Hydrolysis: The ester bond in Z-GLU(OTBU)-ONP can be hydrolyzed to yield glutamic acid and other by-products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and hydrolyzing agents like hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Z-GLU(OTBU)-ONP has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Z-GLU(OTBU)-ONP involves its role as a protecting group. It reacts with amino and carboxyl groups in amino acids and biomolecules, preventing unwanted reactions during synthesis. This allows for the selective modification of specific functional groups in complex molecules . The molecular targets include amino acids and peptides, and the pathways involved are primarily related to peptide bond formation and modification .
Comparison with Similar Compounds
Z-GLU(OTBU)-ONP is unique due to its specific structure and properties. Similar compounds include:
N-Cbz-L-glutamic acid α-t-butyl ester: Another derivative of glutamic acid used for similar purposes.
N-Cbz-L-glutamic acid benzyl ester: Used as a protecting group in peptide synthesis.
N-Cbz-L-glutamic acid methyl ester: Another ester derivative with similar applications.
These compounds share similar uses but differ in their specific chemical structures and properties, which can influence their reactivity and suitability for different applications .
Properties
IUPAC Name |
5-O-tert-butyl 1-O-(4-nitrophenyl) 2-(phenylmethoxycarbonylamino)pentanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O8/c1-23(2,3)33-20(26)14-13-19(24-22(28)31-15-16-7-5-4-6-8-16)21(27)32-18-11-9-17(10-12-18)25(29)30/h4-12,19H,13-15H2,1-3H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QELUBUSZCPJCNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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